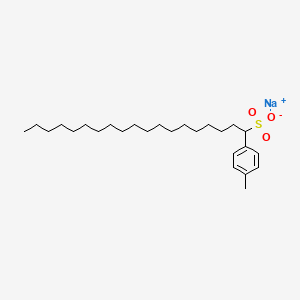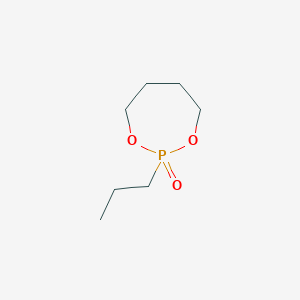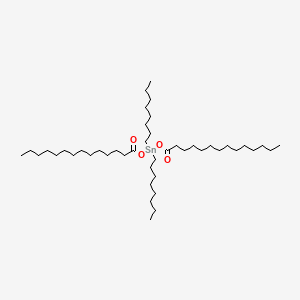
calcium;2-aminopentanedioic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Calcium;2-aminopentanedioic acid, also known as calcium glutamate, is a compound formed by the chelation of calcium ions with 2-aminopentanedioic acid. This compound is significant in various biological and industrial applications due to its unique properties. 2-aminopentanedioic acid is an amino acid that plays a crucial role in protein synthesis and neurotransmission.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of calcium;2-aminopentanedioic acid typically involves the reaction of calcium carbonate with 2-aminopentanedioic acid in an aqueous solution. The reaction conditions are carefully controlled to ensure the formation of a stable chelate. The process can be summarized as follows:
- Dissolve 2-aminopentanedioic acid in water.
- Add calcium carbonate to the solution.
- Stir the mixture at a controlled temperature (usually around 50°C) for a specific duration (typically 50 minutes).
- Adjust the pH to neutral (around 7.0) to facilitate the chelation process.
- Filter and purify the resulting this compound .
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity. The chelation process is optimized to achieve efficient binding of calcium ions with 2-aminopentanedioic acid, resulting in a stable and bioavailable compound .
Analyse Des Réactions Chimiques
Types of Reactions
Calcium;2-aminopentanedioic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized under specific conditions, leading to the formation of different derivatives.
Reduction: The carboxyl groups can be reduced to form alcohols.
Substitution: The amino group can participate in substitution reactions, forming new compounds
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides and anhydrides are employed for substitution reactions
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of acylated or alkylated derivatives
Applications De Recherche Scientifique
Calcium;2-aminopentanedioic acid has a wide range of applications in scientific research:
Chemistry: Used as a chelating agent in various chemical reactions and processes.
Biology: Plays a role in neurotransmission and protein synthesis.
Medicine: Investigated for its potential in treating calcium deficiencies and related disorders.
Industry: Used in the food industry as a flavor enhancer and in the production of dietary supplements .
Mécanisme D'action
The mechanism of action of calcium;2-aminopentanedioic acid involves its ability to chelate calcium ions, making them more bioavailable. This chelation process enhances the absorption of calcium in the body, which is crucial for various physiological functions such as bone health, muscle contraction, and neurotransmission. The compound interacts with specific molecular targets, including calcium channels and transport proteins, to exert its effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Magnesium;2-aminopentanedioic acid: Similar in structure but involves magnesium ions instead of calcium.
Zinc;2-aminopentanedioic acid: Involves zinc ions and has different bioavailability and physiological effects.
Copper;2-aminopentanedioic acid: Involves copper ions and is used in different industrial applications .
Uniqueness
Calcium;2-aminopentanedioic acid is unique due to its specific interaction with calcium ions, making it highly effective in addressing calcium deficiencies. Its stability and bioavailability make it a preferred choice in dietary supplements and medical applications compared to other similar compounds .
Propriétés
Numéro CAS |
24605-04-7 |
|---|---|
Formule moléculaire |
C5H9CaNO4+2 |
Poids moléculaire |
187.21 g/mol |
Nom IUPAC |
calcium;2-aminopentanedioic acid |
InChI |
InChI=1S/C5H9NO4.Ca/c6-3(5(9)10)1-2-4(7)8;/h3H,1-2,6H2,(H,7,8)(H,9,10);/q;+2 |
Clé InChI |
NIDRASOKXCQPKX-UHFFFAOYSA-N |
SMILES canonique |
C(CC(=O)O)C(C(=O)O)N.[Ca+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![1-Oxa-4,9-diazaspiro[5.5]undecan-3-one, 4-cyclopropyl-9-[[4-(6-isoquinolinyl)phenyl]sulfonyl]-](/img/structure/B12645344.png)




